molecular formula C14H18N2O3 B1392407 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid CAS No. 1236267-76-7

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Cat. No.: B1392407
CAS No.: 1236267-76-7
M. Wt: 262.3 g/mol
InChI Key: FNHJJLTYQXBIBO-UHFFFAOYSA-N
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Description

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is a high-purity piperazine-based chemical building block designed for research and development applications. This compound belongs to a class of substituted piperazine acetic acid derivatives that are frequently employed in medicinal chemistry and pharmaceutical research . The structural motif of a benzyl group at the N1 position, combined with a 3-oxo functionality and an acetic acid side chain, creates a versatile scaffold that can be further functionalized for various research purposes. Piperazine derivatives similar to this compound have demonstrated significant value in chemical synthesis and drug discovery efforts, particularly as intermediates for the development of more complex molecules with potential biological activity . The presence of both hydrogen bond donor and acceptor sites within the molecule, along with the carboxylic acid functional group, provides multiple points for chemical modification and molecular recognition. Researchers utilize this compound primarily as a key synthetic intermediate in organic synthesis and pharmaceutical development. The structural complexity of this molecule, featuring multiple chiral centers and functional groups, makes it particularly valuable for creating diverse compound libraries or for use in structure-activity relationship studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and handle this material with appropriate laboratory precautions, including proper personal protective equipment.

Properties

IUPAC Name

2-(1-benzyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-15-7-8-16(10-11-5-3-2-4-6-11)12(14(15)19)9-13(17)18/h2-6,12H,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHJJLTYQXBIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1=O)CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine Core and Substitution

  • Starting from a suitably substituted piperazine precursor, the benzyl group is introduced by alkylation using benzyl bromide or benzyl chloride under basic conditions (e.g., with potassium carbonate in acetonitrile) to yield N-benzyl-piperazine intermediates.
  • Methylation at the 4-position can be achieved by selective alkylation or via precursor design.

Attachment of the Acetic Acid Side Chain

  • The acetic acid moiety is introduced by reaction of the piperazine nitrogen with chloroacetyl chloride or acetoxy acetyl chloride in the presence of a base such as triethylamine, typically in methylene chloride solvent at ambient temperature.
  • Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and bases such as dimethylaminopyridine (DMAP) are employed for amide bond formation when attaching glycine derivatives or similar acetic acid equivalents.

Reduction and Functional Group Interconversions

  • Reduction steps using lithium aluminum hydride (LiAlH4) in aprotic solvents such as tetrahydrofuran at low temperatures (0°C to reflux) are used to reduce intermediates selectively without affecting other sensitive groups.
  • Reaction times vary from 10 minutes to several hours depending on the step and scale.
Step Reagents/Conditions Solvent Temperature Time Notes
Benzylation Benzyl bromide, K2CO3 Acetonitrile (ACN) Ambient 24 hours Stirred suspension
Oxidation to 3-oxo Trifluoroacetic acid, sodium triacetoxyborohydride Methylene chloride Room temperature 1-4 hours Polar aprotic solvent preferred
Acetic acid side chain attachment Chloroacetyl chloride, triethylamine Methylene chloride Ambient 15 min - 3 hours Base scavenges HCl
Reduction Lithium aluminum hydride Tetrahydrofuran 0°C to reflux 10 min - 2 hours Careful quenching post-reaction
Coupling (amide formation) EDC, DMAP, N-(t-butoxycarbonyl)glycine Methylene chloride Ambient 4 - 18 hours Controlled addition for selectivity
  • The use of polar aprotic solvents such as methylene chloride and dimethylformamide is critical for reaction efficiency and selectivity in alkylation and coupling steps.
  • Bases such as triethylamine and sodium hydride facilitate deprotonation and nucleophilic substitution reactions with minimal side reactions.
  • Reduction with lithium aluminum hydride is effective in converting keto intermediates to alcohols or amines without over-reduction when temperature and time are controlled.
  • The sequence of reactions is optimized to minimize impurities such as isomeric piperazines or over-alkylated products, ensuring high purity of the target compound.
  • Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm reaction completion and product identity.
Reaction Step Intermediate/Product Key Reagents Solvent Conditions Yield (%) Reference
Benzylation of piperazine N-Benzyl-piperazine Benzyl bromide, K2CO3 Acetonitrile Ambient, 24 h ~73
Oxidation to 3-oxo derivative 1-Benzyl-4-methyl-3-oxo-piperazine Sodium triacetoxyborohydride, TFA Methylene chloride RT, 1-4 h -
Acetic acid side chain introduction 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid Chloroacetyl chloride, triethylamine Methylene chloride RT, 15 min - 3 h -
Reduction Reduced intermediate Lithium aluminum hydride Tetrahydrofuran 0°C to reflux, 10-90 min -
Coupling with glycine derivative Amide-linked piperazine derivative EDC, DMAP, N-Boc-glycine Methylene chloride RT, 4-18 h -

The preparation of this compound involves a multi-step synthetic route combining selective alkylation, oxidation, acylation, and reduction reactions. The use of polar aprotic solvents, carefully chosen bases, and reducing agents under controlled conditions ensures high yield and purity. The methodologies are well-documented in patent literature and supported by experimental data from related piperazine derivative syntheses. These methods provide a robust framework for the preparation of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for central nervous system disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as neurotransmitter receptors, enzymes, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitutions

[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
  • Structure : Differs by a fluorine substitution at the para position of the benzyl group.
  • Molecular Formula : C₁₃H₁₅FN₂O₃; Molar Mass : 266.27 g/mol .
  • Key Differences: The electronegative fluorine atom enhances metabolic stability and may influence receptor binding affinity via electronic effects. Higher molecular weight compared to the target compound (266.27 vs. Storage: Stable at room temperature, similar to the parent compound .
[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid
  • Structure : Features a methyl group at the benzyl para position instead of hydrogen.
  • Key Differences: Increased hydrophobicity due to the methyl group, which may improve membrane permeability.
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic Acid
  • Structure : Replaces the benzyl group with a propyl chain.
  • Molecular Formula : C₁₀H₁₈N₂O₃; Molar Mass : 214.26 g/mol .
  • Purity: ≥95%, indicating robust synthetic protocols .
Benzyl 2-(1-ethyl-3-oxo-2-piperazinyl)acetate
  • Structure : Ester derivative with an ethyl group at position 1.
  • Key Differences :
    • The ester group acts as a prodrug, requiring enzymatic hydrolysis for activation.
    • Increased lipophilicity compared to the carboxylic acid form .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound ~250 Benzyl, methyl, 3-oxo, acetic acid Moderate in polar solvents ~1.5
[1-(4-Fluorobenzyl)-...]acetic Acid 266.27 4-Fluorobenzyl Low to moderate ~2.0
2-(4-Methyl-3-oxo-1-propyl-...)acetic Acid 214.26 Propyl Higher aqueous solubility ~0.8

Biological Activity

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}. The compound features a piperazine ring substituted with a benzyl group and a ketone functionality, which is critical for its biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145). The half-maximal inhibitory concentration (IC50) values suggest that this compound may be more effective against certain cancer types compared to established chemotherapeutics .

Cell Line IC50 (µM) Reference
PC315.4
DU14522.8

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound demonstrated a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Treatment Concentration (µM) NO Production (% Control) Reference
1075
5054

Neuroprotective Properties

In the context of neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegenerative diseases, such as Alzheimer's disease, it exhibited protective effects by reducing oxidative damage and modulating apoptotic pathways . The ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.
  • Antioxidant Activity : It scavenges free radicals and enhances the cellular antioxidant defense system.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer : A study involving PC3 cells treated with varying concentrations of the compound over 72 hours showed significant apoptosis induction compared to control groups.
  • Inflammation Model : In an LPS-induced inflammation model, treatment with the compound significantly reduced inflammatory markers and improved survival rates in treated animals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via peptide coupling strategies using reagents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry DMF at 40°C. Post-reaction workup involves extraction with ethyl acetate, sequential washing with HCl, NaHCO₃, and NaCl solutions, followed by drying with Na₂SO₄ and solvent evaporation .
  • Optimization : Yield improvements may involve stoichiometric adjustments (e.g., excess HOBt to prevent racemization) or solvent polarity tuning. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as demonstrated in ICReDD’s workflow .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC with UV detection (λ = 210–254 nm) for purity assessment. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the molecular ion peak at m/z 248.28 (C₁₃H₁₆N₂O₃) should align with theoretical values . Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity or binding interactions of this piperazine derivative?

  • Methodology : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) may assess interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s acetic acid moiety for hydrogen-bonding simulations .

Q. How can contradictory data on the compound’s solubility or stability be resolved?

  • Methodology :

  • Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed piperazine rings) and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Q. What strategies are effective for modifying the benzyl or methyl groups to enhance bioactivity?

  • Methodology :

  • Synthetic diversification : Introduce halogen substituents (e.g., -F, -Cl) on the benzyl ring via Friedel-Crafts alkylation or Suzuki coupling.
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., kinase or protease targets). Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Isotopic labeling (e.g., ¹³C-acetic acid moiety) can track metabolic transformations. Compare results with in silico predictions (e.g., MetaCore or SwissADME) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How should researchers address low reproducibility in synthetic protocols?

  • Methodology :

  • Controlled variables : Document solvent batch, humidity, and catalyst purity (e.g., Pd/C activity in hydrogenation steps).
  • Quality-by-design (QbD) : Use factorial design (e.g., 2³ experiments) to identify critical process parameters (e.g., temperature, reaction time) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Reactant of Route 2
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2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

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